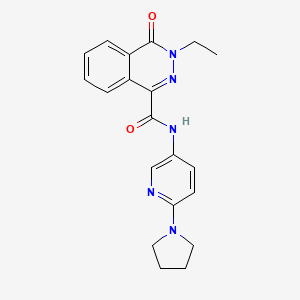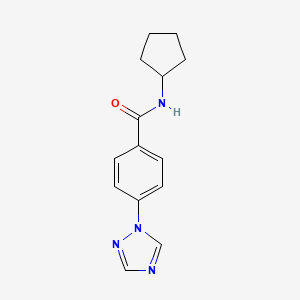![molecular formula C18H12FN3OS B7461864 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins play a critical role in regulating apoptosis, or programmed cell death, in cells. ABT-737 has been extensively studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
作用机制
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one targets BCL-2 family proteins, specifically BCL-2, BCL-XL, and BCL-W. These proteins play a critical role in regulating apoptosis by preventing the activation of pro-apoptotic proteins such as BAX and BAK. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one binds to the hydrophobic groove of these proteins, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has a relatively short half-life in vivo, which limits its effectiveness as a single agent therapy. However, its ability to enhance the efficacy of other cancer therapies makes it a promising candidate for combination therapy.
实验室实验的优点和局限性
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a cancer therapeutic agent and has a well-characterized mechanism of action. However, 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has limitations as well. Its relatively short half-life in vivo limits its effectiveness as a single agent therapy, and its specificity for BCL-2 family proteins may limit its efficacy in certain types of cancer.
未来方向
There are several future directions for the study of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one. One potential direction is the development of combination therapies that include 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one and other cancer therapies, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of BCL-2 family proteins. Additionally, the use of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one in combination with immunotherapy may also be an area of future research. Finally, the identification of biomarkers that predict response to 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one may help to identify patients who are most likely to benefit from this therapy.
合成方法
The synthesis of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one involves several steps, including the formation of a key intermediate, 7-fluoro-4-hydroxyquinazoline, which is then coupled with a thiazole-containing intermediate to form the final product. The synthesis of 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been optimized to improve its yield and purity, making it a viable candidate for further study.
科学研究应用
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as melanoma and lung cancer. 7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
7-fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-13-6-7-15-16(8-13)20-11-22(18(15)23)9-14-10-24-17(21-14)12-4-2-1-3-5-12/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVKOQIBBRUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)

![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)
![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)



![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
